molecular formula C24H46O2 B14455272 13-Tetracosenoic acid CAS No. 71997-12-1

13-Tetracosenoic acid

Cat. No.: B14455272
CAS No.: 71997-12-1
M. Wt: 366.6 g/mol
InChI Key: AVPORSRTKOSBPH-UHFFFAOYSA-N
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Description

13-Tetracosenoic acid (FA 24:1) is a monounsaturated very-long-chain fatty acid (VLCFA) with the molecular formula C₂₄H₄₆O₂ and a molecular weight of 366.35 g/mol . Its structure consists of a 24-carbon backbone with a single double bond at the 13th position (denoted as Δ13). This compound is categorized under the lipid class of fatty acyls and is implicated in biological systems, particularly in membrane structure and signaling pathways. Its extended chain length and unsaturated nature contribute to unique physicochemical properties, such as fluidity and melting point, which distinguish it from shorter or saturated analogs .

Properties

CAS No.

71997-12-1

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

tetracos-13-enoic acid

InChI

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h11-12H,2-10,13-23H2,1H3,(H,25,26)

InChI Key

AVPORSRTKOSBPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-Tetracosenoic acid can be synthesized through the elongation of oleic acid (18:1 Δ9) via a series of enzymatic reactions. The process involves the addition of malonyl-CoA to oleic acid, catalyzed by 3-ketoacyl-CoA synthase (KCS), followed by reduction, dehydration, and another reduction step to form the elongated fatty acid .

Industrial Production Methods: Industrial production of 13-tetracosenoic acid often involves the extraction from natural sources such as the seed oils of Lunaria species, which contain significant amounts of this fatty acid. The oil is extracted using solvents, followed by purification processes such as distillation and crystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 13-Tetracosenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, O3 in an organic solvent.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alcohols with sulfuric acid (H2SO4) as a catalyst.

Major Products Formed:

    Oxidation: Epoxides, diols.

    Reduction: Saturated fatty acids.

    Substitution: Esters.

Scientific Research Applications

13-Tetracosenoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 13-tetracosenoic acid exerts its effects involves its incorporation into cell membranes, particularly in nerve cells. It helps regulate the fluidity and permeability of the membrane, which is crucial for proper nerve function. Additionally, it acts as a regulator of calcium ion channels in nerve tissues, influencing signal transmission and nerve growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Saturation Variants

Shorter-Chain Monounsaturated Fatty Acids
  • 13Z-Octadecenoic Acid (cis-18:1n-5): Formula: C₁₈H₃₄O₂; Molecular Weight: 282.46 g/mol An 18-carbon monounsaturated fatty acid with a Δ13 double bond. Biological Role: Found in microbial metabolomes and plant oils; associated with lipid signaling in inflammation .
  • 13(Z)-Docosenoic Acid (C22:1n-9): Formula: C₂₂H₄₂O₂; Molecular Weight: 338.6 g/mol A 22-carbon analog with a Δ13 double bond. Applications: Used in lipidomics research as a biomarker for dietary intake and metabolic disorders .

Key Difference: 13-Tetracosenoic acid (C24:1) exhibits higher hydrophobicity and melting point compared to shorter-chain analogs due to increased van der Waals interactions .

Saturated and Polyunsaturated Counterparts
  • Tetracosanoic Acid (Lignoceric Acid, C24:0): Formula: C₂₄H₄₈O₂; Molecular Weight: 368.64 g/mol A saturated 24-carbon fatty acid. Properties: Higher melting point (~84°C) compared to 13-Tetracosenoic acid due to lack of double bonds .
  • Tetracosapentaenoic Acid (C24:5): Formula: C₂₄H₃₆O₂; Molecular Weight: 356.55 g/mol A polyunsaturated variant with five double bonds. Biological Role: Found in marine lipids; enhances membrane flexibility and electron transport efficiency .

Key Difference: The single double bond in 13-Tetracosenoic acid provides intermediate fluidity between saturated (C24:0) and polyunsaturated (C24:5) forms, making it critical for specialized cellular membranes .

Structural Isomers and Branched Derivatives

  • 13-Methyltetradecanoic Acid: Formula: C₁₅H₃₀O₂; Molecular Weight: 242.40 g/mol A branched-chain 15-carbon fatty acid with a methyl group at the 13th position. Applications: Used in synthetic chemistry and as a laboratory standard for lipid analysis .

Key Difference: Branching in 13-Methyltetradecanoic acid reduces packing efficiency, lowering its melting point compared to straight-chain 13-Tetracosenoic acid .

Data Table: Comparative Properties

Compound Name Formula Chain Length Double Bonds Molecular Weight (g/mol) Key Applications/Biological Roles
13-Tetracosenoic Acid C₂₄H₄₆O₂ 24 Δ13 (1) 366.35 Membrane structure, signaling
13(Z)-Docosenoic Acid C₂₂H₄₂O₂ 22 Δ13 (1) 338.60 Biomarker studies
13Z-Octadecenoic Acid C₁₈H₃₄O₂ 18 Δ13 (1) 282.46 Microbial metabolomics
Tetracosanoic Acid (C24:0) C₂₄H₄₈O₂ 24 0 368.64 Industrial surfactants
Tetracosapentaenoic Acid C₂₄H₃₆O₂ 24 5 356.55 Marine lipid research
13-Methyltetradecanoic Acid C₁₅H₃₀O₂ 15 (branched) 0 242.40 Synthetic chemistry standards

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